molecular formula C14H21NO2 B2462874 {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine CAS No. 1275858-83-7

{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine

Cat. No.: B2462874
CAS No.: 1275858-83-7
M. Wt: 235.327
InChI Key: MOGMNLTWBKPRDR-UHFFFAOYSA-N
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Description

{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a methoxyphenyl group attached to an oxan-4-yl methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine typically involves the reaction of 2-methoxybenzyl chloride with tetrahydro-2H-pyran-4-ylmethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl methanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Hydroxyphenyl)methyl]oxan-4-yl}methanamine
  • {4-[(2-Chlorophenyl)methyl]oxan-4-yl}methanamine
  • {4-[(2-Methylphenyl)methyl]oxan-4-yl}methanamine

Uniqueness

{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)methyl]oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-5-3-2-4-12(13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGMNLTWBKPRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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